molecular formula C11H12N2O3 B15059116 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid

Cat. No.: B15059116
M. Wt: 220.22 g/mol
InChI Key: JOSCVRKLDKBZOU-UHFFFAOYSA-N
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Description

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1-(1H-pyrazol-1-yl)propyl derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-methanol.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of its furan and pyrazole moieties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

Uniqueness

5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is unique due to the specific positioning of the pyrazole and furan rings, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

JOSCVRKLDKBZOU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2

Origin of Product

United States

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